molecular formula C12H11BrFN B11714799 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B11714799
M. Wt: 268.12 g/mol
InChI Key: YMSHXVPRAAAIQE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11BrFN and a molecular weight of 268.12 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile typically involves organic synthetic routes. One common method starts with the reaction of 5-bromo-2-fluorobenzonitrile with cyclopentanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps to isolate the compound.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds in the presence of a catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring are active groups that can participate in various chemical reactions. These halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of nucleophiles, making them more reactive . The compound’s planar conformation also contributes to its stability and reactivity .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound has similar halogen substituents but differs in its overall structure and reactivity.

    (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound is another fluorinated and brominated derivative used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents on the cyclopentanecarbonitrile framework, which imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C12H11BrFN

Molecular Weight

268.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11BrFN/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

YMSHXVPRAAAIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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